2-(4-benzylpiperidin-1-yl)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Catalog No.
S11596429
CAS No.
M.F
C25H27N5O
M. Wt
413.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-benzylpiperidin-1-yl)-8-methyl-4-phenyl-1,4-d...

Product Name

2-(4-benzylpiperidin-1-yl)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

IUPAC Name

2-(4-benzylpiperidin-1-yl)-8-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

Molecular Formula

C25H27N5O

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C25H27N5O/c1-18-16-22(31)30-23(21-10-6-3-7-11-21)27-24(28-25(30)26-18)29-14-12-20(13-15-29)17-19-8-4-2-5-9-19/h2-11,16,20,23H,12-15,17H2,1H3,(H,26,27,28)

InChI Key

XGFDOSCJZDUNBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)N3CCC(CC3)CC4=CC=CC=C4)C5=CC=CC=C5

2-(4-benzylpiperidin-1-yl)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the class of heterocyclic compounds. Its molecular formula is C26H29N5OSC_{26}H_{29}N_{5}OS, and it has a molecular weight of 459.6 g/mol. The structure features a piperidine ring, a pyrimidotriazine core, and a phenyl group that is substituted with a methylsulfanyl group. This intricate arrangement of atoms contributes to its potential biological and chemical activities, making it a subject of interest in various scientific fields, including medicinal chemistry and pharmacology.

  • Oxidation: This process introduces additional functional groups or modifies existing ones.
  • Reduction: Reduction reactions can remove oxygen atoms or convert double bonds to single bonds.
  • Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing agents: Potassium permanganate.
  • Reducing agents: Sodium borohydride.
  • Various nucleophiles and electrophiles for substitution reactions. The conditions such as temperature, solvent choice, and catalysts are optimized to achieve the desired outcomes.

Research indicates that 2-(4-benzylpiperidin-1-yl)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one exhibits significant biological activity. It may interact with specific molecular targets within biological systems, potentially modulating enzymatic activity or receptor functions. Such interactions could lead to therapeutic effects, making the compound a candidate for drug development aimed at treating various medical conditions.

Synthetic Routes and Reaction Conditions

The synthesis typically involves multiple steps:

  • Preparation of the Piperidine Ring: Initial formation of the piperidine structure.
  • Introduction of the Benzyl Group: This step adds the benzyl moiety to the piperidine.
  • Synthesis of the Pyrimidotriazine Core: Achieved through cyclization reactions.
  • Attachment of the Phenyl Group: The final step involves adding the phenyl group with a methylsulfanyl substitution.

Industrial Production Methods

In industrial settings, automated synthesis equipment may be utilized to enhance precision and efficiency. Reaction parameters such as temperature, pressure, and pH are meticulously controlled to maximize yield and purity. Advanced purification techniques like chromatography are employed to isolate the final product.

The compound has several applications across different fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for potential therapeutic applications due to its biological activity.
  • Medicine: Explored as a pharmaceutical agent with possible effects on various biological pathways.
  • Industry: Utilized in developing new materials and chemical products.

Studies on the interaction of 2-(4-benzylpiperidin-1-yl)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one with biological targets are crucial for understanding its mechanism of action. These studies reveal how the compound binds to specific enzymes or receptors, potentially altering their activity and leading to observable biological effects.

Several compounds share structural similarities with 2-(4-benzylpiperidin-1-yl)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one. Here are some notable examples:

Compound NameStructureKey Features
4-BenzylpiperidineStructureActs as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
N-BenzylpiperidineStructureUsed in pharmaceutical research; interacts with various neurotransmitter systems.
1-BenzylpyrrolidineStructureExhibits psychoactive properties; studied for its effects on mood modulation.

Uniqueness

The uniqueness of 2-(4-benzylpiperidin-1-yl)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one lies in its specific combination of functional groups and structural complexity that may confer distinct biological activities compared to similar compounds. Its potential interactions within biological systems warrant further investigation for therapeutic applications.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

413.22156050 g/mol

Monoisotopic Mass

413.22156050 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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